(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid

Catalog No.
S2664413
CAS No.
2248209-96-1
M.F
C10H13NO2
M. Wt
179.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic ac...

CAS Number

2248209-96-1

Product Name

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid

IUPAC Name

(2S)-2-methyl-3-(5-methylpyridin-3-yl)propanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.219

InChI

InChI=1S/C10H13NO2/c1-7-3-9(6-11-5-7)4-8(2)10(12)13/h3,5-6,8H,4H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

VMDPYGGUYSMUPV-QMMMGPOBSA-N

SMILES

CC1=CC(=CN=C1)CC(C)C(=O)O

Solubility

not available

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is an organic compound classified as a pyridine derivative. It features a propanoic acid moiety at the 3-position and a methyl group at the 2-position, along with a pyridine ring substituted at the 5-position. The stereochemistry indicated by (2S) is significant, as it influences the compound's biological activity and interactions with molecular targets. This compound is recognized for its potential applications in medicinal chemistry and biological research due to its unique structural features and functional groups.

  • Starting Material: The synthesis begins with 5-methylpyridin-3-amine.
  • Functional Group Introduction: The amino group is protected, followed by the introduction of a methyl group at the 2-position using an alkylating agent.
  • Formation of Propanoic Acid Moiety: The protected intermediate undergoes oxidation and esterification to incorporate the propanoic acid moiety.
  • Deprotection and Purification: Finally, the amino group is deprotected, and the product is purified to achieve high purity levels.

These reactions may yield various byproducts, including ketones or carboxylic acids from oxidation, alcohols from reduction, and various substituted pyridine derivatives through substitution reactions.

Research indicates that (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid exhibits promising biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound's interaction with specific enzymes or receptors suggests it may play a role in modulating biological pathways, although detailed studies are required to elucidate its mechanisms of action fully.

The synthesis methods for (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid can vary but generally include:

  • Alkylation: Using appropriate alkylating agents to introduce methyl groups.
  • Oxidative Reactions: To form desired functional groups like carboxylic acids.
  • Esterification: To create esters from alcohols and carboxylic acids.
  • Deprotection Techniques: To remove protective groups after synthesis.

These methods allow for the efficient production of this compound in laboratory settings .

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals .

The interaction studies of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid focus on its binding affinity to various biological targets. Its stereochemistry plays a critical role in determining its selectivity and effectiveness in inhibiting or activating specific molecular pathways. Understanding these interactions is essential for developing therapeutic agents that leverage this compound's unique properties .

Several compounds share structural similarities with (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid, but each possesses unique characteristics:

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-bromo-3-methylpyridineContains amino and bromo groups on a pyridine ringDifferent functional groups lead to varied reactivity
2-Methyl-3-(pyridin-3-yl)propanoic acidLacks the methyl substitution at the 5-positionSimplified structure may alter biological activity
(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acidFeatures an amino group at the 2-positionPotentially different pharmacological effects

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid stands out due to its specific stereochemistry and dual functional groups. This combination imparts distinct chemical and biological properties compared to other similar compounds, enhancing its specificity in biological interactions and making it valuable for research and therapeutic applications .

XLogP3

1.5

Dates

Modify: 2023-07-22

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